(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
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Description
(Z)-3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H17BrN2O3 and its molecular weight is 353.216. The purity is usually 95%.
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Scientific Research Applications
Crystal Packing and Molecular Interactions
Research into the crystal packing of related compounds, such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, has revealed the significance of rare N⋯π interaction, C–H⋯N, and C–H⋯O hydrogen bonds forming distinct structural motifs. These studies highlight the importance of nonhydrogen bonding interactions, like N⋯π and O⋯π types, in determining the crystal structure and stability, which could be pertinent for the design of new materials with specific crystalline properties (Zhang, Wu, & Zhang, 2011).
Mechanofluorochromic Properties
The synthesis and analysis of structurally simple derivatives demonstrate varying optical properties due to distinct stacking modes. For example, compounds with methoxyphenyl substitutions exhibited different luminescence behaviors upon physical manipulation, such as grinding. This mechanofluorochromic property, where the optical characteristics change in response to mechanical stimuli, suggests potential applications in stress-sensing materials and smart packaging solutions (Song et al., 2015).
Synthesis and Chemical Reactivity
The synthetic pathways and chemical reactivity of related compounds, including the use of enamino-thiones and the alkylation reactions of cyclic and non-cyclic enamino-thiones, have been explored. Such studies are fundamental for the development of new synthetic methodologies that can be applied to the production of pharmaceuticals and agrochemicals, demonstrating the versatility and potential applications of these compounds in organic synthesis (Rasmussen, Shabana, & Lawesson, 1981).
Molecular Structure and Hydrogen-Bonding Networks
Investigations into the molecular structures of analogs, such as those related to the active metabolite of leflunomide, have shown that these compounds exhibit similar crystal packing and hydrogen-bonding networks. This structural information is crucial for understanding the interaction of these molecules with biological targets, which could inform the design of new drugs with improved efficacy and reduced side effects (Ghosh, Zheng, & Uckun, 1999).
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-20-7-3-6-18-15(19)12(10-17)8-11-4-5-14(21-2)13(16)9-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYNDGBLJRMDGB-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1)OC)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OC)Br)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.